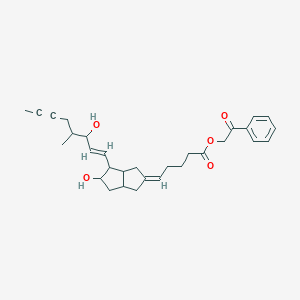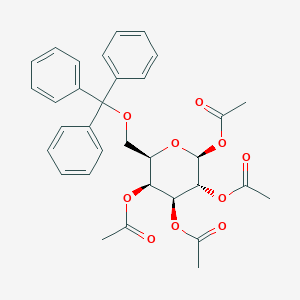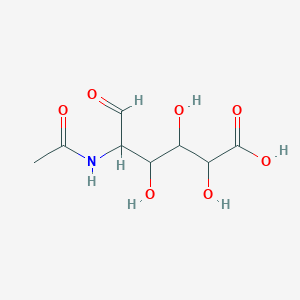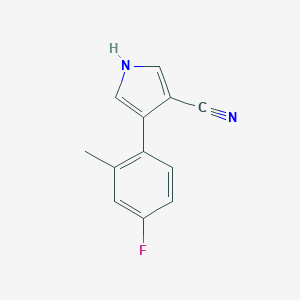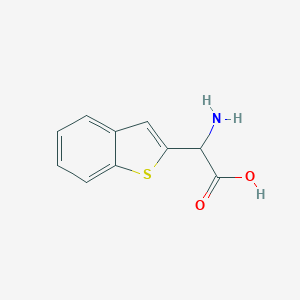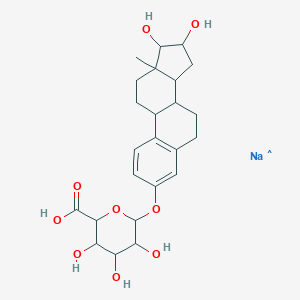
エストリオール3-(β-D-グルクロン酸)ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol 3-(beta-D-glucuronide) sodium salt is an important and versatile compound used in a variety of scientific research applications. It is a water-soluble derivative of estriol, a naturally occurring hormone found in the body. Estriol 3-(beta-D-glucuronide) sodium salt is used in both biochemical and physiological studies, and its unique properties make it a valuable tool in the laboratory.
科学的研究の応用
生化学研究
エストリオール3-(β-D-グルクロン酸)ナトリウム塩は、そのユニークな特性により、生化学研究でよく使用されます . 分子量は486.49であり、分子式はC24H31O9Naです .
エストロゲン投与
この化合物は、エストロゲン投与に使用されてきました . エストラジオール-3-αグルクロン酸とエストラジオール-17-βグルクロン酸など、2種類のグルクロン酸抱合エストラジオールの量を決定するために使用できます .
加水分解阻害
エストリオール3-β-D-グルクロン酸は、4-メチルウンベリフェリル-β-D-グルクロン酸(4Mu-GlcU)の加水分解を競合的に阻害します . この特性により、酵素反応や代謝経路に関連する研究で役立ちます。
加水分解の基質
クロトー-ヒトIgG1 Fcタンパク質(KLFc)による加水分解の基質です . これにより、タンパク質相互作用や酵素活性に関連する研究で価値があります。
肝臓血漿膜への結合
エストリオール3-β-D-グルクロン酸は、それぞれKd値85μMと164μMで、基底側と毛細管側肝臓血漿膜に結合します . この特性は、肝機能や薬物代謝に関連する研究において重要です。
胆汁うっ滞の誘発物質
エストリオール3-β-D-グルクロン酸は、胆汁うっ滞の誘発物質です . 胆汁うっ滞は、胆汁が肝臓から十二指腸に流れない状態です。この特性により、肝疾患や胆汁流に関連
作用機序
Target of Action
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .
Mode of Action
The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Pharmacokinetics
It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.
Action Environment
The action of Estriol 3-(beta-D-glucuronide) sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.
生化学分析
Biochemical Properties
Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Cellular Effects
Estriol 3-(beta-D-glucuronide) sodium salt has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively
Molecular Mechanism
The molecular mechanism of Estriol 3-(beta-D-glucuronide) sodium salt involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade easily
Metabolic Pathways
Estriol 3-(beta-D-glucuronide) sodium salt is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10
Transport and Distribution
Estriol 3-(beta-D-glucuronide) sodium salt binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Estriol 3-(beta-D-glucuronide) sodium salt involves the glucuronidation of Estriol using sodium glucuronide.", "Starting Materials": [ "Estriol", "Sodium glucuronide", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Estriol in sodium hydroxide solution", "Add sodium glucuronide to the solution and stir", "Heat the mixture at a temperature of 60-80°C for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the resulting mixture with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Estriol 3-(beta-D-glucuronide)", "Dissolve the obtained product in water", "Add sodium hydroxide to the solution to adjust the pH", "Add sodium chloride to the solution and stir", "Filter the solution and collect the solid", "Wash the solid with water and dry under reduced pressure to obtain Estriol 3-(beta-D-glucuronide) sodium salt" ] } | |
CAS番号 |
15087-06-6 |
分子式 |
C24H31NaO9 |
分子量 |
486.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChIキー |
FLBRXKAJFFYOFP-NPSQBYGWSA-M |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
同義語 |
16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt; Estriol Sodium 3-Glucuronate; Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






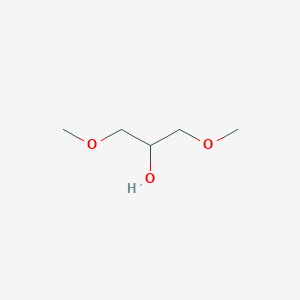
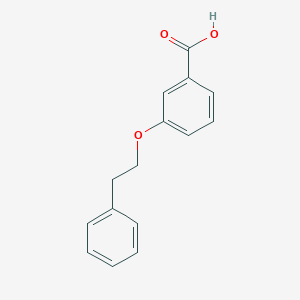
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)

